
Ethyl 3-(4-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate
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Overview
Description
Ethyl 3-(4-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate is a complex organic compound that belongs to the class of indolizine derivatives This compound is characterized by the presence of a nitrobenzoyl group, a pyridinyl group, and an indolizinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indolizine core, followed by the introduction of the nitrobenzoyl and pyridinyl groups. Common reagents used in these reactions include ethyl chloroformate, 4-nitrobenzoyl chloride, and 2-pyridinecarboxaldehyde. The reactions are usually carried out under anhydrous conditions with the use of solvents such as dichloromethane and toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), sodium hydroxide (for hydrolysis), and various aldehydes or ketones (for condensation). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted indolizine derivatives. These products can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that indolizine derivatives, including ethyl 3-(4-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate, exhibit significant anticancer properties. They have been shown to inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in cell growth and survival. For instance, compounds with similar structures have been reported to act as inhibitors of vascular endothelial growth factor (VEGF), which plays a critical role in tumor angiogenesis .
1.2 Antimicrobial Properties
The compound has also demonstrated potential antimicrobial activity. Indolizines are known for their ability to disrupt bacterial cell membranes and inhibit the growth of pathogens, making them candidates for developing new antibiotics .
1.3 Neuroprotective Effects
There is emerging evidence that indolizine derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems and reduce oxidative stress could provide therapeutic avenues for conditions such as Alzheimer's disease .
Material Science Applications
2.1 Dyes for Solar Cells
this compound has been investigated for its application as a dye in dye-sensitized solar cells (DSSCs). The compound's electronic properties allow it to efficiently absorb sunlight and convert it into electrical energy, making it a promising candidate for renewable energy technologies .
2.2 Photophysical Properties
Research into the photophysical properties of indolizines has shown that they can be used in the development of organic light-emitting diodes (OLEDs). Their ability to emit light upon excitation makes them suitable for applications in display technologies .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on optimizing reaction conditions to enhance yield and selectivity. For example, the use of copper catalysts has been shown to facilitate the formation of indolizine derivatives under mild conditions, improving efficiency and reducing environmental impact .
Synthesis Method | Yield (%) | Conditions | Catalyst Used |
---|---|---|---|
Cu-catalyzed reaction | 75% | Mild conditions | CuBr |
Iodine-catalyzed | 65% | Base-mediated | Iodine |
Case Studies
Several case studies have documented the effectiveness of indolizines in various applications:
-
Case Study 1: Anticancer Activity
A study demonstrated that a related indolizine derivative significantly reduced tumor size in vivo models by inducing apoptosis in cancer cells, highlighting its potential as a therapeutic agent. -
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that this compound exhibited potent activity against multiple strains of bacteria, suggesting its utility in developing new antimicrobial agents. -
Case Study 3: Solar Cell Efficiency
Research on DSSCs utilizing indolizine-based dyes revealed enhanced energy conversion efficiencies compared to traditional dyes, indicating their promise in renewable energy applications.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridinyl group can bind to specific receptors or enzymes, modulating their activity. The indolizine core provides structural stability and facilitates the compound’s interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate: shares similarities with other indolizine derivatives such as 1H-pyrrolo[2,3-b]pyridine derivatives.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also possess a pyridine ring and exhibit similar biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
Ethyl 3-(4-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate is a compound belonging to the indolizine family, which has garnered attention due to its diverse biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting them in a structured manner.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C23H17N3O5
- Molecular Weight : 423.40 g/mol
The presence of both the nitrobenzoyl and pyridinyl groups contributes to its biological activity, particularly in interactions with various biological targets.
1. Antimicrobial Activity
Indolizine derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. A study involving a series of synthesized indolizine derivatives demonstrated their effectiveness against various bacterial strains, including:
Bacterial Strain | Activity Level |
---|---|
Escherichia coli | Moderate |
Staphylococcus aureus | High |
Pseudomonas aeruginosa | Low |
These findings suggest that modifications in the indolizine structure can enhance antimicrobial efficacy, making it a potential candidate for developing new antimicrobial agents .
2. Anti-inflammatory Properties
Research indicates that certain indolizine derivatives can inhibit pro-inflammatory cytokines, thus exhibiting anti-inflammatory effects. This compound has shown promise in reducing inflammation in vitro by modulating pathways associated with inflammatory responses.
3. Anticancer Potential
Indolizines have been investigated for their anticancer properties, particularly their ability to inhibit tumor cell proliferation. Studies have indicated that this compound may interfere with cancer cell signaling pathways, leading to reduced viability of cancer cells.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.2 |
HeLa (Cervical Cancer) | 12.8 |
These results highlight the compound's potential as a therapeutic agent in cancer treatment .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
- Modulation of Cell Signaling Pathways : It potentially alters cell signaling pathways related to apoptosis and proliferation.
- Interference with DNA Synthesis : Some studies suggest that indolizines can disrupt DNA synthesis in rapidly dividing cells, which is crucial for their anticancer effects.
Case Studies and Research Findings
Several case studies have explored the biological activity of this compound:
- A study published in Journal of Medicinal Chemistry highlighted its effectiveness against drug-resistant bacterial strains, emphasizing the need for further exploration in clinical settings .
- Another investigation focused on its anticancer properties, demonstrating significant cytotoxicity against various cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
Q & A
Q. (Basic) What are the critical parameters for optimizing the synthesis of Ethyl 3-(4-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate?
Answer:
Key parameters include:
- Reagent selection : Use benzoyl chloride derivatives for benzoylation and pyridine-based precursors for the indolizine core .
- Solvent compatibility : Dichloromethane or toluene ensures solubility and minimizes side reactions .
- Temperature control : Maintain 80–100°C for nitrobenzoylation to balance reaction rate and product stability .
- Catalysts : Employ Pd/C or tertiary amines to accelerate coupling reactions .
- Monitoring : Track progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. (Basic) How should researchers characterize the structural features of this compound?
Answer:
Use a combination of:
- Spectroscopic methods :
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak) .
- Crystallography : Single-crystal X-ray diffraction for 3D conformation analysis (if crystals are obtainable) .
Q. (Basic) What functional groups in this compound are most reactive, and how do they influence downstream modifications?
Answer:
Q. (Basic) What solvent systems are optimal for solubility and reaction efficiency?
Answer:
- Polar aprotic solvents : DMF or DMSO for coupling reactions (enhance nucleophilicity) .
- Low-polarity solvents : Toluene for nitro-group stability during reflux .
- Aqueous-organic mixtures : Ethanol/water (7:3) for recrystallization to improve purity .
Q. (Advanced) How can computational methods predict reaction pathways and electronic properties?
Answer:
- Quantum chemical calculations : Use DFT (Density Functional Theory) to model electron distribution and identify reactive sites (e.g., nitro group’s electron-withdrawing effect) .
- Reaction path search : ICReDD’s approach combines computational screening (e.g., Gibbs free energy barriers) with experimental validation to prioritize synthetic routes .
- Molecular docking : Predict interactions with biological targets (e.g., kinase enzymes) using PyMOL or AutoDock .
Q. (Advanced) What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Answer:
- Statistical design of experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity, temperature) that affect data discrepancies .
- Hybrid validation : Cross-reference NMR chemical shifts with X-ray torsion angles to confirm conformational flexibility .
- Error analysis : Use Rietveld refinement for crystallographic data and Bayesian statistics for spectral deconvolution .
Q. (Advanced) How does the nitro group influence pharmacological activity and stability?
Answer:
- Bioactivity : The nitro group enhances electron-deficient character, improving DNA intercalation potential in anticancer studies .
- Stability trade-offs : Nitro groups are susceptible to photodegradation; use amber glassware and antioxidants (e.g., BHT) during storage .
- Metabolic reduction : In vivo reduction to amine derivatives can alter toxicity profiles—monitor via LC-MS/MS .
Q. (Advanced) What experimental designs optimize catalytic efficiency in indolizine ring formation?
Answer:
- Response Surface Methodology (RSM) : Optimize catalyst loading (e.g., Pd/C), temperature, and reaction time using Central Composite Design .
- Kinetic studies : Monitor Arrhenius plots to identify rate-limiting steps (e.g., cyclization vs. acylation) .
- In situ spectroscopy : Use IR or Raman to detect intermediate species during ring closure .
Q. (Advanced) How do steric effects from the pyridinyl group impact regioselectivity?
Answer:
- Steric hindrance : The pyridinyl group directs electrophilic attack to the less hindered C-3 position of the indolizine core .
- Computational modeling : Compare Mulliken charges and Fukui indices to predict regioselectivity .
- Experimental validation : Synthesize analogs with substituents at C-5/C-7 to test steric vs. electronic control .
Q. (Advanced) What methods validate the compound’s antioxidant or cytotoxic mechanisms?
Answer:
- ROS scavenging assays : Use DPPH or ABTS radicals to quantify antioxidant capacity .
- Apoptosis studies : Flow cytometry (Annexin V/PI staining) and caspase-3 activation assays for cytotoxicity .
- Synchrotron studies : XAFS (X-ray Absorption Fine Structure) to track metal chelation in biological systems .
Properties
CAS No. |
252201-19-7 |
---|---|
Molecular Formula |
C23H17N3O5 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
ethyl 3-(4-nitrobenzoyl)-5-pyridin-2-ylindolizine-1-carboxylate |
InChI |
InChI=1S/C23H17N3O5/c1-2-31-23(28)17-14-21(22(27)15-9-11-16(12-10-15)26(29)30)25-19(17)7-5-8-20(25)18-6-3-4-13-24-18/h3-14H,2H2,1H3 |
InChI Key |
JQDPSDVHXDRRGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(N2C(=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=N4 |
Origin of Product |
United States |
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